molecular formula C18H15BrN2O2S B2597316 (4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034616-40-3

(4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2597316
CAS No.: 2034616-40-3
M. Wt: 403.29
InChI Key: XKSVWWBTDMFQJX-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring, a quinolin-2-yloxy group, and a pyrrolidin-1-yl methanone moiety

Scientific Research Applications

Chemistry

In chemistry, (4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its quinoline moiety is known for its potential biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its brominated thiophene ring is particularly useful in the synthesis of conductive polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 4-bromothiophene. This intermediate can then be coupled with a pyrrolidin-1-yl methanone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The quinolin-2-yloxy group can be introduced via nucleophilic substitution reactions, where quinoline derivatives react with suitable leaving groups on the pyrrolidin-1-yl methanone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which (4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the quinolin-2-yloxy group.

    (4-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Chlorine instead of bromine on the thiophene ring.

    (4-Bromothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Pyridine instead of quinoline.

Uniqueness

(4-Bromothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of both a brominated thiophene ring and a quinolin-2-yloxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c19-13-9-16(24-11-13)18(22)21-8-7-14(10-21)23-17-6-5-12-3-1-2-4-15(12)20-17/h1-6,9,11,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVWWBTDMFQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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